tert-Butanol

Beschreibung

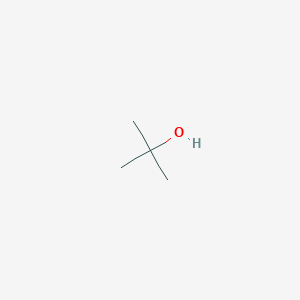

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGAVHZHDRPRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O, Array | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020204 | |

| Record name | tert-Butyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl alcohol is a colorless oily liquid with a sharp alcohol odor. Floats and mixes with water. Produces irritating vapor. Freezing point is 78 °F. (USCG, 1999), Liquid; Other Solid; Pellets or Large Crystals, Liquid, Colorless solid or liquid (above 78 degrees F) with a camphor-like odor; Note: Often used in aqueous solutions; [NIOSH], Solid, COLOURLESS LIQUID OR CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Colorless solid or liquid (above 77 °F) with a camphor-like odor., Colorless solid or liquid (above 77 °F) with a camphor-like odor. [Note: Often used in aqueous solutions.] | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylpropan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ALCOHOL (TERT-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/593 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0078.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

180 °F at 760 mmHg (NTP, 1992), 82.3 °C, 82.40 °C. @ 760.00 mm Hg, 83 °C, 180 °F | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/50 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpropan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ALCOHOL (TERT-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/593 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0078.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

52 °F (NTP, 1992), 11 °C, 52 °F (11 °C) (Closed cup), 11 °C c.c., 52 °F | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/50 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ALCOHOL (TERT-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/593 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0078.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 1X10+6 mg/L at 25 °C /Miscible/, Miscible with ethanol, ethyl ether; soluble in chloroform, 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/50 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpropan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tert-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0078.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.78 at 78.8 °F (USCG, 1999) - Less dense than water; will float, 0.7886 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.78 at 78.8 °F, 0.79 (Solid) | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/50 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ALCOHOL (TERT-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/593 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0078.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.55 (Air = 1), Relative vapor density (air = 1): 2.6, 2.55 | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/50 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ALCOHOL (TERT-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/593 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

31 mmHg at 68 °F ; 42 mmHg at 77 °F; 56 mmHg at 86 °F (NTP, 1992), 40.7 [mmHg], 40.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.1, 42 mmHg at 77 °F, (77 °F): 42 mmHg | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/50 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ALCOHOL (TERT-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/593 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0078.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

A colorless liquid, which forms rhombic crystals melting at 25 to 25.5 °C, Colorless liquid or rhombic prisms or plates, Crystals, Colorless liquid or solid (above 77 °F) [Note: Often used in aqueous solutions]. | |

CAS No. |

75-65-0 | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-butanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03900 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD83SFE959 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | T-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/50 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpropan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ALCOHOL (TERT-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/593 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EO1D5F88.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

77.9 °F (NTP, 1992), 25.81 °C, 25.4 °C, 25 °C, 78 °F | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/50 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpropan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ALCOHOL (TERT-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/593 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0078.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

tert-Butanol chemical properties for reaction modeling

An In-depth Technical Guide on the Chemical Properties of tert-Butanol for Reaction Modeling

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical and physical properties of this compound (2-methylpropan-2-ol), focusing on data essential for accurate reaction modeling. The information is presented in a structured format to facilitate its use in research, development, and safety assessments.

Physical and Thermodynamic Properties

This compound is the simplest tertiary alcohol and is a volatile, flammable, colorless liquid or solid with a camphor-like odor.[1][2][3] It is miscible with water, ethanol, and diethyl ether.[1] Unlike its isomers, it tends to be a solid at room temperature, with a melting point near 25-26 °C.[1][2] This property, along with its boiling point of approximately 82-83 °C, makes it suitable for studies involving phase changes.[4]

The following table summarizes key physical and thermodynamic properties crucial for modeling thermal dynamics and reaction equilibria.

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | Source |

| Identifiers | ||

| IUPAC Name | 2-Methylpropan-2-ol | [1] |

| CAS Number | 75-65-0 | [1] |

| Chemical Formula | C₄H₁₀O | [1] |

| Molar Mass | 74.123 g·mol⁻¹ | [1] |

| Physical Properties | ||

| Appearance | Colorless solid or liquid | [1][3] |

| Melting Point | 25 to 26 °C (77 to 79 °F) | [1][5] |

| Boiling Point | 82 to 83 °C (179 to 181 °F) | [1][5] |

| Density | 0.775 g/mL (at 25 °C) | [1][5] |

| Vapor Pressure | 31 mmHg (at 20 °C) | [5] |

| Refractive Index (n²⁰/D) | 1.387 | [5] |

| Thermodynamic Data | ||

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -358.36 to -360.04 kJ·mol⁻¹ | [2] |

| Enthalpy of Fusion (ΔHfus) | ~7 kJ·mol⁻¹ | [4] |

| Enthalpy of Vaporization (ΔHvap) | ~40 kJ·mol⁻¹ | [4] |

| Heat Capacity (Solid, Cp) | 146 J·K⁻¹·mol⁻¹ | [4] |

| Heat Capacity (Liquid, Cp) | 215 J·K⁻¹·mol⁻¹ | [4] |

| Acidity (pKa) | 16.54 | [2] |

| Safety Data | ||

| Flash Point | 11 °C (52 °F) | [6][7] |

| Autoignition Temperature | 490 °C (914 °F) | [7] |

| Explosive Limits in Air | 2.4% - 8.0% by volume | [7] |

Spectroscopic Data for Structural Elucidation

Spectroscopic data is fundamental for identifying this compound and monitoring its transformation during reactions.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Source |

| ¹H NMR | A large singlet for the nine equivalent methyl protons (CH₃) and a singlet for the hydroxyl proton (-OH). The exact chemical shifts depend on the solvent. | [8][9][10][11] |

| ¹³C NMR | Two distinct signals: one for the quaternary carbon bonded to the hydroxyl group and one for the three equivalent methyl carbons. | [8] |

| Infrared (IR) | - Broad O-H stretch: ~3371 cm⁻¹- C-O stretch: ~1202 cm⁻¹ (characteristic for tertiary alcohols, typically 1210-1100 cm⁻¹)- In-plane O-H bend: ~1366 cm⁻¹- O-H wag: ~648 cm⁻¹ | [12] |

| Mass Spectrometry (MS) | Data available from various sources for fragmentation pattern analysis. | [8] |

Reactivity and Common Reaction Mechanisms

As a tertiary alcohol, this compound's reactivity is distinct from its primary and secondary isomers. It is resistant to oxidation to carbonyl compounds because it lacks a hydrogen atom on the carbinol carbon.[1]

SN1 Nucleophilic Substitution

This compound readily undergoes SN1 reactions with strong acids, such as hydrochloric acid (HCl), to form tert-butyl chloride.[13][14][15] This reaction proceeds through a stable tertiary carbocation intermediate.

The mechanism involves three key steps:

-

Protonation: The hydroxyl group is protonated by the acid to form a good leaving group (water).[14]

-

Carbocation Formation: The protonated alcohol dissociates, forming a stable tert-butyl carbocation. This is the rate-determining step.[13][14]

-

Nucleophilic Attack: The nucleophile (e.g., chloride ion) attacks the electrophilic carbocation to form the final product.[13][14]

Caption: SN1 reaction mechanism of this compound with HCl.

Formation of tert-Butoxide

This compound can be deprotonated by a strong base, such as potassium metal, to form potassium tert-butoxide.[1] Potassium tert-butoxide is a strong, non-nucleophilic base widely used in organic synthesis. Its steric bulk prevents it from participating in nucleophilic substitution reactions, making it an excellent reagent for promoting elimination reactions.[1]

Dehydration and Esterification

This compound can undergo acid-catalyzed dehydration to form isobutene.[16] It can also react with carboxylic acids, such as acetic acid, in the presence of an acid catalyst to form esters (e.g., tert-butyl acetate).[17]

Kinetic Data for Reaction Modeling

Kinetic parameters are essential for simulating reaction rates and optimizing process conditions.

Table 3: Kinetic Parameters for Key Reactions

| Reaction | Catalyst | Temperature Range (°C) | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) | Source |

| Dehydration to Isobutene | Ion-exchange resin (Amberlyst 15) | 60 - 90 | 18 ± 6 kJ·mol⁻¹ | 26 kJ·mol⁻¹ | [16][18] |

| Esterification with Acetic Acid | Ion-exchange resin (Dowex 50Wx8) | 50 - 80 | 1.09 kJ·mol⁻¹ | Not Reported | [17] |

Experimental Protocols

Protocol: Determination of Heating Curve and Phase Change Enthalpies

This protocol describes a method to determine the melting point, boiling point, and enthalpies of fusion and vaporization of this compound.

Methodology:

-

Apparatus Setup: Place a known mass of solid this compound in a sample vial equipped with a calibrated temperature probe and a microscale heating element (e.g., from a CLEAPSS microscale distillation apparatus).[4]

-

Data Logging: Connect the temperature probe to a data logger set to record temperature at regular intervals (e.g., every second).

-

Heating: Apply a constant power supply to the heating element to ensure a steady heating rate.[4]

-

Melting Phase: Stir the solid gently with the probe for even heating. Record the temperature plateau as the solid melts; this is the melting point.[4]

-

Liquid Phase: Continue heating the liquid, ensuring the probe is immersed.

-

Boiling Phase: Record the second temperature plateau as the liquid boils; this is the boiling point. Add cotton wool to the vial opening to minimize vapor loss.[4]

-

Data Analysis:

-

Plot temperature versus time to create a heating curve.

-

The duration of the melting and boiling plateaus is proportional to the enthalpy of fusion (ΔHfus) and enthalpy of vaporization (ΔHvap), respectively.

-

The slope of the curve in the solid and liquid phases can be used to compare their respective heat capacities.[4]

-

Protocol: Kinetic Study of this compound Esterification

This protocol outlines a general procedure for studying the reaction kinetics of this compound with acetic acid.

References

- 1. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Demonstrating the heating curve of this compound | Exhibition chemistry | RSC Education [edu.rsc.org]

- 5. This compound CAS#: 75-65-0 [m.chemicalbook.com]

- 6. ICSC 0114 - this compound [inchem.org]

- 7. fishersci.com [fishersci.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(75-65-0) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. NMR Spectrum of Butanol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. rsc.org [rsc.org]

- 14. google.com [google.com]

- 15. homework.study.com [homework.study.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of tert-Butanol at Low Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of tert-butanol at low temperatures. The information is intended to support research, development, and applications where the behavior of this important solvent and cryoprotectant at or below its freezing point is critical. This document summarizes available quantitative data, details relevant experimental methodologies, and provides a visual representation of its phase transitions.

Low-Temperature Physical Properties of this compound

This compound, a tertiary alcohol, is unique among its isomers as it exists as a solid at room temperature, with a melting point of approximately 25.6°C.[1][2] Its physical behavior at lower temperatures is of significant interest, particularly in applications such as cryopreservation and lyophilization, where it can be used as a co-solvent with water.[3]

Density

The density of liquid this compound is well-documented at and above its melting point. However, experimental data for the density of solid this compound at various low temperatures is limited. The density of the liquid decreases with increasing temperature. One source indicates a density of 0.7886 g/cm³ at 20°C for the liquid state.[4] The value for supercooled this compound at 293 K (20°C) has been reported as an extrapolated value.[5]

Table 1: Density of this compound at Various Temperatures

| Temperature (°C) | Temperature (K) | State | Density (g/cm³) |

| 25 | 298.15 | Liquid | 0.78086 |

| 20 | 293.15 | Liquid | 0.7886[4] |

| 20 | 293.15 | Supercooled Liquid (extrapolated) | ~0.786[5] |

Viscosity

The viscosity of liquid this compound has been measured at temperatures above its melting point. For drug development professionals, understanding the viscosity of this compound solutions at low temperatures is crucial, especially in the context of injectable formulations and cryopreservation. Data on the viscosity of pure supercooled or solid this compound is scarce. However, studies on this compound/water mixtures provide insights into its behavior at sub-zero temperatures, where the viscosity of such solutions has been measured down to -10°C.[6]

Table 2: Viscosity of Liquid this compound

| Temperature (°C) | Temperature (K) | Viscosity (mPa·s) |

| 30 | 303.15 | 3.35 |

Phase Transitions

This compound exhibits interesting phase behavior at low temperatures, including a solid-solid phase transition before melting.[7] Understanding these transitions is critical for applications like freeze-drying, where the crystalline state of the solvent can impact the stability and morphology of the final product.

Table 3: Low-Temperature Phase Transitions of this compound

| Transition | Temperature (°C) | Temperature (K) | Enthalpy of Transition (kJ/mol) |

| Crystalline Phase II → Crystalline Phase I | 13.0 | 286.14 | 0.828[7] |

| Crystalline Phase I → Liquid | 25.8 | 298.97 | 6.7028[7] |

| Triple Point | 20.0 | 293.15 | - |

Experimental Protocols

Accurate determination of the physical properties of this compound at low temperatures requires precise experimental techniques. The following sections outline the methodologies for measuring key parameters.

Determination of Density by Pycnometry at Low Temperatures

This method is adapted for the determination of the density of a solid organic compound like this compound at temperatures below its melting point.

Objective: To determine the density of solid this compound at a specific low temperature.

Apparatus:

-

Pycnometer of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled bath (e.g., a cryostat) capable of maintaining the desired low temperature (±0.1°C)

-

A non-solvent liquid for this compound with a known density at the measurement temperature (e.g., a saturated hydrocarbon like hexane, if compatible and its density at low temperature is known).

-

Thermometer

-

Vacuum desiccator

Procedure:

-

Pycnometer Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer (m_pyc).

-

Fill the pycnometer with the non-solvent liquid and place it in the temperature-controlled bath at the desired low temperature.

-

Allow the pycnometer and its contents to equilibrate thermally.

-

Ensure the pycnometer is completely full, with no air bubbles, and the capillary in the stopper is filled.

-

Remove the pycnometer from the bath, carefully wipe it dry, and measure its mass (m_pyc+liquid).

-

The mass of the non-solvent liquid is m_liquid = (m_pyc+liquid) - m_pyc.

-

The volume of the pycnometer at that temperature is V_pyc = m_liquid / ρ_liquid, where ρ_liquid is the known density of the non-solvent at the measurement temperature.

-

-

Sample Measurement:

-

Place a known mass of solid this compound (m_sample) into the clean, dry pycnometer.

-

Fill the pycnometer containing the sample with the non-solvent liquid.

-

Place the pycnometer in the temperature-controlled bath and allow it to equilibrate.

-

Ensure there are no air bubbles. Gentle agitation or sonication (if possible at low temperatures) may be required.

-

Once equilibrated and full, remove the pycnometer, wipe it dry, and measure its total mass (m_total).

-

The mass of the non-solvent liquid in the pycnometer with the sample is m_liquid_in_sample = m_total - m_pyc - m_sample.

-

The volume of the non-solvent liquid in the pycnometer with the sample is V_liquid_in_sample = m_liquid_in_sample / ρ_liquid.

-

The volume of the solid this compound sample is V_sample = V_pyc - V_liquid_in_sample.

-

The density of the solid this compound at the measurement temperature is ρ_sample = m_sample / V_sample.

-

Determination of Viscosity by Falling Ball Viscometer at Low Temperatures

This protocol is adapted for measuring the viscosity of supercooled liquid this compound.

Objective: To determine the dynamic viscosity of supercooled this compound at a specific temperature below its melting point.

Apparatus:

-

Falling ball viscometer with a jacket for temperature control.

-

A set of calibrated balls of known density and diameter.

-

Temperature-controlled circulating bath (cryostat) capable of maintaining the desired temperature (±0.1°C).

-

Stopwatch or an automated timing system.

-

Thermometer.

Procedure:

-

Preparation:

-

Select a ball appropriate for the expected viscosity range of supercooled this compound.

-

Clean and dry the viscometer tube and the selected ball.

-

Connect the viscometer jacket to the temperature-controlled circulating bath and set the desired low temperature. Allow the system to equilibrate.[8]

-

-

Sample Loading:

-

Melt the this compound and carefully pour it into the viscometer tube, avoiding the formation of air bubbles.

-

Place the ball into the tube.

-

Seal the tube and place it in the viscometer.

-

-

Measurement:

-

Allow the sample to reach thermal equilibrium with the circulating fluid in the jacket. This may take a significant amount of time, and it is crucial to ensure the sample is at the target temperature without crystallization.

-

Tilt the viscometer to bring the ball to the starting position.

-

Return the viscometer to the measurement position and start the timer as the ball passes the first reference mark.

-

Stop the timer as the ball passes the second reference mark.

-

Repeat the measurement several times to ensure reproducibility.

-

-

Calculation:

-

The dynamic viscosity (η) is calculated using the formula: η = K * (ρ_ball - ρ_liquid) * t where:

-

K is the viscometer constant (provided by the manufacturer or determined by calibration).

-

ρ_ball is the density of the ball.

-

ρ_liquid is the density of the supercooled this compound at the measurement temperature (which needs to be determined separately).

-

t is the average fall time of the ball.

-

-

Visualization of Low-Temperature Phase Transitions

The following diagram illustrates the phase transitions of pure this compound as a function of temperature at atmospheric pressure. This provides a clear visual representation of its behavior at low temperatures.

Phase transitions of this compound at atmospheric pressure.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Sciencemadness Wiki [sciencemadness.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Propanol, 2-methyl- [webbook.nist.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Unraveling the Three-Dimensional Architecture of Tert-Butanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the tertiary structure of tert-butanol (2-methylpropan-2-ol), a pivotal molecule in various scientific and industrial applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, outlines detailed experimental protocols, and presents visual representations of its structural and logical relationships to facilitate a deeper understanding of its molecular architecture.

Core Structural Parameters of this compound

The precise three-dimensional arrangement of atoms in the this compound molecule has been determined with high accuracy using single-crystal X-ray diffraction. The key quantitative data, including bond lengths and angles, are summarized in the tables below. These parameters are fundamental to understanding the molecule's reactivity, intermolecular interactions, and physical properties.

Table 1: Intramolecular Bond Lengths in this compound

| Bond | Bond Length (Å) |

| C-C | 1.53 |

| C-O | 1.45 |

| O-H | 0.96 |

| C-H (methyl) | 1.09 |

Data derived from crystallographic studies and computational models.

Table 2: Intramolecular Bond Angles in this compound

| Angle | Bond Angle (°) |

| C-C-C | 109.5 |

| C-C-O | 109.5 |

| C-O-H | 108.9 |

| H-C-H (methyl) | 109.5 |

Data derived from crystallographic studies and computational models.

Experimental Determination of the Tertiary Structure

The structural data presented herein are primarily derived from single-crystal X-ray diffraction, a powerful technique for elucidating the atomic and molecular structure of crystalline materials.[1] Another key technique for determining the structure of volatile molecules in the gas phase is Gas Electron Diffraction (GED).[2]

Experimental Protocol: Single-Crystal X-ray Diffraction of this compound

-

Crystal Growth: High-quality single crystals of this compound are grown from a saturated solution. Given that this compound is a solid at temperatures below 25 °C, crystals can be grown by slow cooling of the liquid phase or by sublimation.[3] The crystals should be well-formed, transparent, and free of visible defects.

-

Crystal Mounting: A suitable crystal, typically 0.1-0.3 mm in size, is selected and mounted on a goniometer head using a cryo-loop or a glass fiber with an appropriate adhesive.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[4]

-

Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors (e.g., absorption, polarization), and scaled.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The initial structural model is then refined to achieve the best possible agreement with the experimental data, resulting in precise bond lengths, angles, and other structural parameters.[5]

Experimental Protocol: Gas Electron Diffraction (GED) of this compound

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[2]

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to determine the internuclear distances and bond angles in the gas-phase this compound molecule.

Visualizing Structural and Logical Relationships

To further elucidate the structure and the process of its determination, the following diagrams are provided. These have been generated using the Graphviz DOT language, adhering to the specified design constraints.

In the solid state, this compound molecules form a hydrogen-bonded network. Specifically, they arrange into hexameric rings with a chair conformation. This intermolecular organization is a key aspect of its tertiary structure in the condensed phase.

References

- 1. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 2. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

Tert-Butanol's Complex Relationship with Non-Polar Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical aspect of tert-butanol's miscibility with a range of non-polar organic solvents. A thorough understanding of these interactions is paramount for researchers and professionals in drug development and various chemical industries, where this compound is frequently employed as a solvent, co-solvent, or reactant. This document provides a comprehensive overview of the theoretical underpinnings, quantitative data on miscibility, and detailed experimental protocols for its determination.

Theoretical Framework: A Balance of Forces

This compound's miscibility with non-polar organic solvents is governed by a delicate interplay of intermolecular forces. Unlike its linear isomers, the spherical nature and steric hindrance of the tert-butyl group play a dominant role in its solubility characteristics.

Intermolecular Forces at Play:

-

Hydrogen Bonding: The hydroxyl (-OH) group in this compound is capable of forming strong hydrogen bonds. This is the primary force responsible for its miscibility with polar solvents like water and other alcohols.[1]

-

Dipole-Dipole Interactions: The C-O and O-H bonds in this compound are polar, leading to a net dipole moment. These dipole-dipole interactions contribute to its ability to dissolve in other polar molecules.

-

London Dispersion Forces (LDF): These are weak, temporary attractive forces that exist between all molecules, polar and non-polar alike. The large, non-polar tert-butyl group, composed of three methyl groups, gives rise to significant London dispersion forces.

The miscibility of this compound with non-polar solvents is primarily dictated by the balance between the polar hydroxyl group and the non-polar alkyl bulk. For miscibility to occur, the energy gained from the interactions between this compound and the non-polar solvent molecules must overcome the energy of the hydrogen bonds between this compound molecules themselves.

The Critical Role of Steric Hindrance:

The bulky tert-butyl group sterically hinders the hydroxyl group, making it less available to form hydrogen bonds with other this compound molecules compared to linear alcohols. This disruption of the hydrogen-bonding network within this compound lowers the energy penalty required for a non-polar solvent to solvate the molecule, thereby enhancing its miscibility with non-polar substances.

Quantitative Miscibility Data

While general statements about this compound's miscibility are common, precise quantitative data can be sparse in readily accessible literature. The following tables summarize available information. It is important to note that "miscible" implies solubility in all proportions at room temperature.

Table 1: Miscibility of this compound with Non-Polar Organic Solvents

| Solvent Class | Solvent | Miscibility | Notes/References |

| Alkanes | n-Hexane | Partially Miscible | Forms two phases at certain compositions. Quantitative data is not readily available. |

| n-Heptane | Partially Miscible | Similar to n-hexane, exhibits a miscibility gap. Quantitative data is not readily available. | |

| Cyclohexane | Miscible | The ternary system of this compound, cyclohexane, and water has been studied, indicating miscibility between this compound and cyclohexane.[2] | |

| Aromatic Hydrocarbons | Benzene | Miscible | Forms an azeotrope with this compound, indicating significant interaction. The miscibility can be pressure-dependent.[3] |

| Toluene | Miscible | Studies on ternary mixtures including toluene suggest miscibility. | |

| Xylene (isomers) | Miscible | Expected to be miscible based on structural similarity to toluene. | |

| Ethers | Diethyl Ether | Miscible | Widely reported as miscible.[4] |

| Halogenated Hydrocarbons | Dichloromethane | Miscible | Generally considered a good solvent for this compound. |

| Chloroform | Soluble | PubChem lists this compound as soluble in chloroform.[5] | |

| Carbon Tetrachloride | Miscible | Expected to be miscible due to its non-polar nature. |

Note: The lack of specific quantitative data for some solvents highlights the need for experimental determination for specific applications.

Experimental Protocols for Determining Miscibility

Accurate determination of miscibility is crucial for process development and formulation. The following are detailed methodologies for key experiments.

Visual Inspection Method (Based on ASTM D1722)

This is a simple, qualitative method to quickly assess miscibility.

Objective: To visually determine if two liquids are miscible at a given ratio.

Materials:

-

Graduated cylinders with stoppers (100 mL)

-

Pipettes or burettes for accurate volume measurement

-

This compound

-

Non-polar solvent of interest

-

Constant temperature bath (optional, for temperature-dependent studies)

Procedure:

-

Ensure all glassware is clean and dry.

-

Using a clean pipette or burette, add a specific volume of this compound (e.g., 50 mL) to a 100 mL graduated cylinder.

-

Add an equal volume of the non-polar solvent to the same graduated cylinder.

-

Stopper the cylinder and invert it 10-15 times to ensure thorough mixing.

-

Place the cylinder on a level surface and allow it to stand undisturbed.

-

Observe the mixture immediately after mixing and after a set period (e.g., 30 minutes).

-

Interpretation:

-

Miscible: The mixture remains a single, clear, homogeneous phase with no signs of separation or cloudiness.

-

Immiscible: Two distinct layers are observed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time. In this case, further quantitative analysis is required.

-

Cloud Point Titration Method

This method is used to determine the solubility limit of a partially miscible system.

Objective: To quantitatively determine the concentration at which a second phase appears (the cloud point).

Materials:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating water bath for temperature control

-

Burette for precise addition of the titrant

-

Light source and a detector (or visual observation) to detect turbidity

-

This compound

-

Non-polar solvent of interest

Procedure:

-

Place a known volume or weight of the first solvent into the jacketed vessel.

-

Set the circulating water bath to the desired temperature.

-

Begin stirring the solvent.

-

Slowly add the second solvent (titrant) from the burette in small, known increments.

-

After each addition, allow the mixture to equilibrate.

-

Observe the mixture for the first sign of persistent cloudiness or turbidity. This is the cloud point.

-

Record the volume of titrant added.

-

The concentration at the cloud point can be calculated based on the initial volume and the volume of titrant added.

-

Repeating this procedure at different temperatures allows for the construction of a phase diagram.

Spectroscopic Methods (UV-Vis or NMR)

Spectroscopic techniques can be used for a more precise quantitative analysis of the composition of each phase in a partially miscible system.

Objective: To determine the concentration of this compound in each phase of an immiscible or partially miscible system.

3.3.1. UV-Vis Spectroscopy

This method is suitable if one of the components has a distinct UV-Vis absorbance profile and the other does not absorb in the same region.

Procedure:

-

Prepare a calibration curve by measuring the absorbance of a series of known concentrations of this compound in the non-polar solvent.

-

Prepare a mixture of this compound and the non-polar solvent in a separating funnel and shake vigorously.

-

Allow the layers to separate completely.

-

Carefully collect a sample from each layer.

-

Measure the absorbance of each sample at the wavelength of maximum absorbance for this compound.

-

Use the calibration curve to determine the concentration of this compound in each phase.